Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

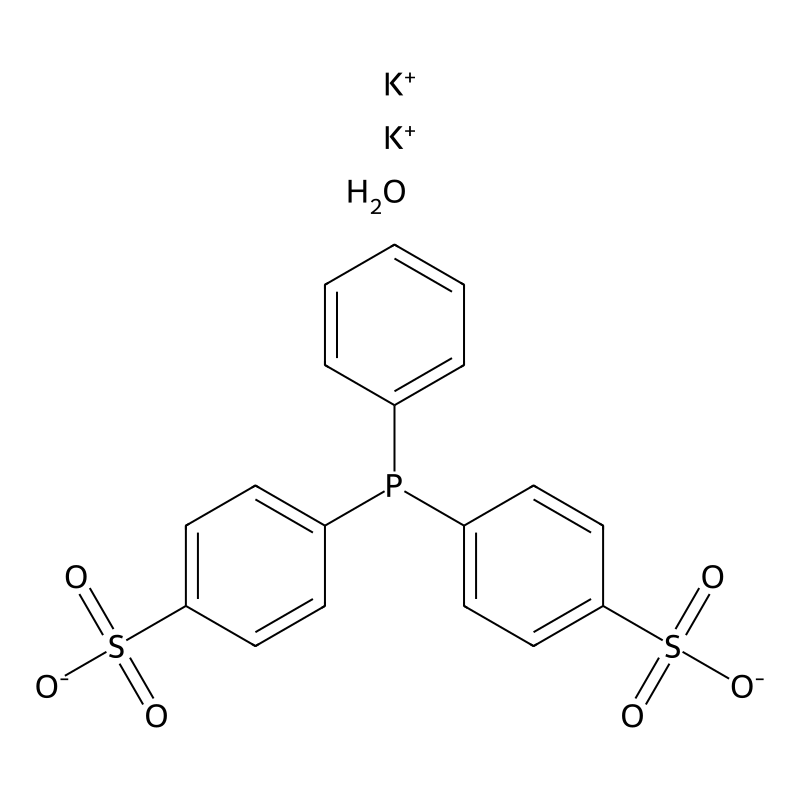

BPPP is a water-soluble salt with the chemical formula C18H15O6PS2K2·2H2O []. It is derived from a phosphine molecule (central phosphorus atom bonded to three other atoms) with two benzene rings (aromatic hydrocarbon groups) attached to the phosphorus atom, each containing a sulfonate group (SO3⁻) [].

Molecular Structure Analysis

BPPP's key structural features include:

- Central phosphorus atom with three bonds: one to a phenyl group and two to benzene rings containing sulfonate groups [].

- Sulfonate groups, which make the molecule water-soluble and give it anionic properties [].

Chemical Reactions Analysis

The specific reactions involved in BPPP synthesis are not publicly available due to potential commercial sensitivity. However, research suggests BPPP can be synthesized from the corresponding phosphinic acid chloride [].

BPPP can react with silver ions (Ag⁺) to form a precipitate, which enhances the detection of biomolecules like RNA []. The reaction equation is not publicly available.

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of BPPP, like melting point, boiling point, and solubility, is limited in publicly available sources. However, being a salt, BPPP is expected to be highly soluble in water [].

Synthesis of Silver Nanoparticles (AgNPs)

BSPP plays a crucial role in the synthesis of AgNPs due to its ability to form coordination complexes with silver ions [3]. These complexes act as reducing and capping agents, controlling the size, shape, and stability of the nanoparticles [3]. The water solubility of BSPP allows for the synthesis of AgNPs in aqueous solutions, which is desirable for various biological and medical applications [3].

*Source: [3] Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt, Biosynth ()